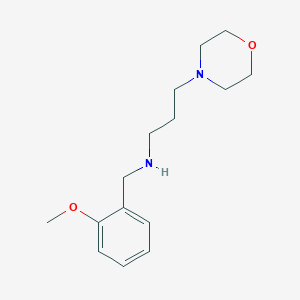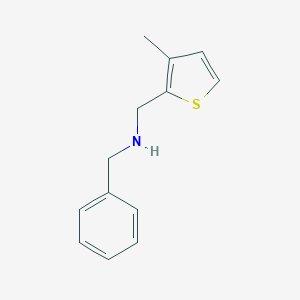
(2-甲氧基苄基)-(3-吗啉-4-基丙基)-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with a methoxy group at the 2-position and a morpholin-4-yl-propylamine chain
科学研究应用
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds, such as 4-iodo-2,5-dimethoxy-n-(2-methoxybenzyl)phenethylamine (25i-nbome), are known to be potent serotonin (5-ht) receptor agonists . The 5-HT receptors are mainly localized in the central nervous system and play an important role in both excitatory and inhibitory neurotransmission .
Mode of Action
It’s likely that the compound interacts with its targets (potentially serotonin receptors) to induce changes in neurotransmission . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, enhancing reactivity due to the adjacent aromatic ring .
Biochemical Pathways
The compound may affect the serotonin pathway, given its potential interaction with serotonin receptors . This could lead to downstream effects on mood, cognition, and perception.
Result of Action
Similar compounds like 25i-nbome have been shown to induce hallucinogenic activity and alterations in neurotransmission . These effects could potentially result from complex interactions between neurotransmitter pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with a suitable amine under basic conditions to form the benzyl intermediate.
Introduction of the Morpholin-4-yl-propyl Group: The benzyl intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base to introduce the morpholin-4-yl-propyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to form a corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: 2-methoxybenzylamine.
Substitution: Various substituted amines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Methoxybenzylamine: Similar structure but lacks the morpholin-4-yl-propyl group.
3-Morpholin-4-yl-propylamine: Similar structure but lacks the 2-methoxybenzyl group.
Uniqueness
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the combination of the methoxybenzyl and morpholin-4-yl-propyl groups, which can confer distinct chemical and biological properties compared to its individual components.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-15-6-3-2-5-14(15)13-16-7-4-8-17-9-11-19-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBKAIQMRPAGKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-95-6 |
Source


|
| Record name | N-[(2-Methoxyphenyl)methyl]-4-morpholinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(morpholin-4-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B275973.png)
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B275974.png)
![1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275976.png)

![N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B275980.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B275986.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275987.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275990.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275991.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275993.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B275996.png)
![N-[4-(methylsulfanyl)benzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B275998.png)

![N-[2-(dimethylamino)ethyl]-N-[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B276001.png)
